![molecular formula C20H25N5O4 B11021482 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B11021482.png)
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core and a pyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, which can be achieved through the cyclization of appropriate anthranilic acid derivatives. The pyrazole moiety is then introduced via a condensation reaction with a suitable hydrazine derivative. The final step involves the coupling of the quinazolinone and pyrazole intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazolinone or pyrazole rings are replaced by other nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but studies suggest that it may affect signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE stands out due to its unique combination of a quinazolinone core and a pyrazole moiety. Similar compounds include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline-2,4-diones: Display different tautomeric forms and are used in drug research.
DMEQ-TAD: A triazoline-dione derivative with unique properties.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE.
Properties
Molecular Formula |
C20H25N5O4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H25N5O4/c1-12-8-13(2)25(23-12)7-6-21-19(26)11-24-14(3)22-16-10-18(29-5)17(28-4)9-15(16)20(24)27/h8-10H,6-7,11H2,1-5H3,(H,21,26) |
InChI Key |
YLYFZAPLSMHTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CN2C(=NC3=CC(=C(C=C3C2=O)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


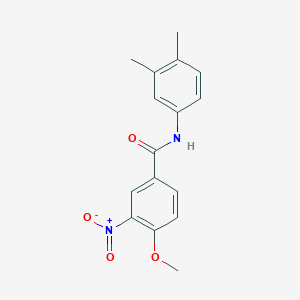
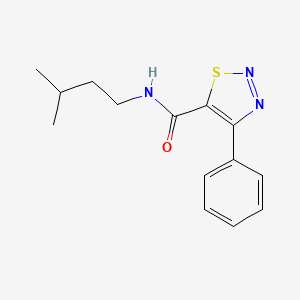


![6-(3,4-dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11021417.png)
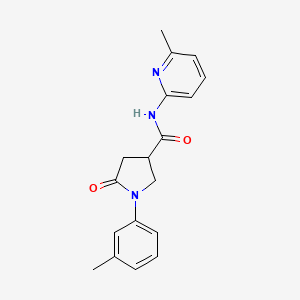
![Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate](/img/structure/B11021425.png)
![Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate](/img/structure/B11021433.png)
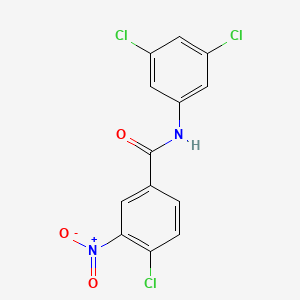
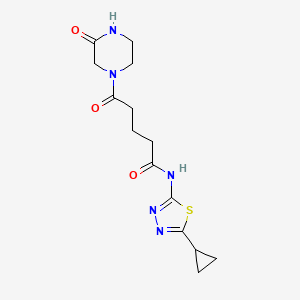
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11021459.png)
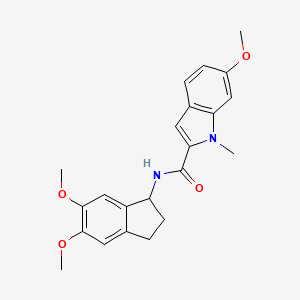
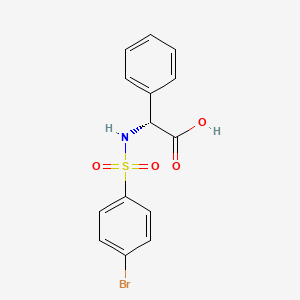
![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B11021469.png)
